
1-(3-methoxyphenoxy)-3-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenoxy)-3-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)propan-2-ol, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been shown to have potent effects on the endocannabinoid system.
Wirkmechanismus
The exact mechanism of action of 1-(3-methoxyphenoxy)-3-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)propan-2-ol is not fully understood, but it is believed to act as a potent agonist of the cannabinoid receptors, CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, such as pain, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the activation of the endocannabinoid system, the modulation of neurotransmitter release, and the inhibition of cell proliferation. These effects are believed to be responsible for the potential therapeutic applications of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-methoxyphenoxy)-3-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)propan-2-ol in lab experiments is its potency and selectivity for the cannabinoid receptors, which allows for precise and targeted manipulation of the endocannabinoid system. However, one limitation is the potential for off-target effects, which may complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for research on 1-(3-methoxyphenoxy)-3-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)propan-2-ol, including the development of more selective and potent analogs, the investigation of its potential therapeutic applications in various fields, and the elucidation of its exact mechanism of action. Additionally, further research is needed to fully understand the advantages and limitations of using this compound in lab experiments and to develop appropriate safety guidelines for its use.
Synthesemethoden
The synthesis of 1-(3-methoxyphenoxy)-3-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)propan-2-ol involves the reaction of 5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)propan-2-ol with 3-methoxyphenol in the presence of a base, such as potassium carbonate. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenoxy)-3-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)propan-2-ol has been shown to have potential therapeutic applications in various fields of research, including neurology, oncology, and psychiatry. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. In psychiatry, this compound has been shown to have anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenoxy)-3-[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-16(20-11-19-12)17-18-6-7-21(17)9-13(22)10-24-15-5-3-4-14(8-15)23-2/h3-8,11,13,22H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMIFPUDMYBFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=NC=CN2CC(COC3=CC=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-methoxybenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5351010.png)
![5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B5351017.png)
![methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5351022.png)
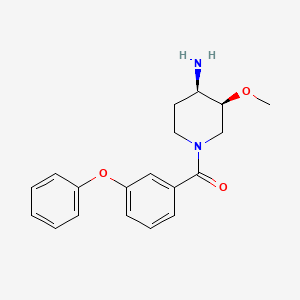
![1'-(cyclopropylcarbonyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351039.png)
![(3R*,3aR*,7aR*)-1-(2-methoxyisonicotinoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351043.png)
![1'-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351051.png)
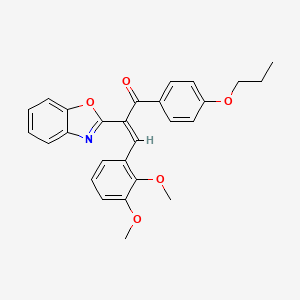
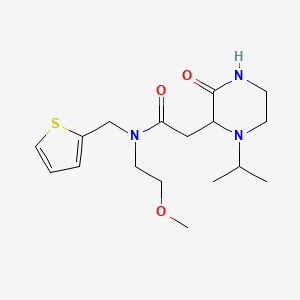
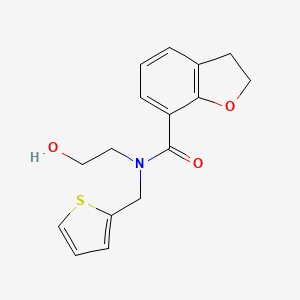
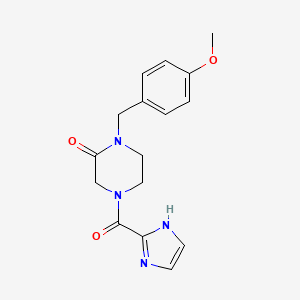
![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351100.png)
![1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone](/img/structure/B5351103.png)
